Dihydrozeatin riboside
Overview
Description
Dihydrozeatin riboside is a type of cytokinin, a class of plant hormones that play crucial roles in regulating plant growth and development. Cytokinins are known for their ability to promote cell division, influence nutrient mobilization, and delay leaf senescence. This compound is particularly significant due to its involvement in various physiological processes in plants, including seed germination and seedling establishment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrozeatin riboside can be synthesized through a multi-step process. One common method involves the Michael condensation of methyl methacrylate with nitromethane to produce methyl 2-methyl-4-nitrobutyrate. This intermediate is then reduced to 4-amino-2-methylbutan-1-ol, which subsequently reacts with 6-chloropurine to form dihydrozeatin .
Industrial Production Methods: Industrial production of this compound typically involves biotechnological approaches, such as the use of genetically modified microorganisms or plant cell cultures. These methods are preferred due to their efficiency and the ability to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Dihydrozeatin riboside undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its oxidized forms, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the riboside, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce a variety of substituted ribosides .
Scientific Research Applications
Mechanism of Action
Dihydrozeatin riboside exerts its effects by interacting with specific cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, this compound activates a cascade of molecular events, leading to changes in gene expression and cellular activities. This mechanism is crucial for its role in promoting cell division, delaying senescence, and enhancing stress tolerance .
Comparison with Similar Compounds
- Trans-zeatin riboside
- Cis-zeatin riboside
- N6-(2-isopentenyl)adenosine
Comparison: Dihydrozeatin riboside is unique among cytokinins due to its specific structure and the presence of a saturated side chain. This structural difference influences its binding affinity to cytokinin receptors and its overall biological activity. Compared to trans-zeatin riboside and cis-zeatin riboside, this compound has been found to have distinct effects on plant growth and development, making it a valuable tool for studying cytokinin functions .
Properties
IUPAC Name |
2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVVQDGIJAUEAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336404 | |
Record name | 2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22663-55-4 | |
Record name | 2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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